2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfanyl group attached to a phenyl ring, which is further connected to an amino group and a cyano-cyclopropylethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(benzylsulfanyl)aniline with 1-cyano-1-cyclopropylethyl acetate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(methylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
- **2-{[2-(ethylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
- **2-{[2-(propylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide
Uniqueness
The presence of the benzylsulfanyl group in 2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide distinguishes it from similar compounds. This group can influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for research and development .
Properties
IUPAC Name |
2-(2-benzylsulfanylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-21(15-22,17-11-12-17)24-20(25)13-23-18-9-5-6-10-19(18)26-14-16-7-3-2-4-8-16/h2-10,17,23H,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWAFPHOQQYALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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